molecular formula C16H15Cl2NOS B12217740 [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione

[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione

Cat. No.: B12217740
M. Wt: 340.3 g/mol
InChI Key: DHRAESNIVOPVIX-UHFFFAOYSA-N
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Description

[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione is a complex organic compound that features a dichlorophenyl group, a furan ring, and a piperidine ring connected through a methylene-thione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with furfural in the presence of a base to form an intermediate, which is then reacted with piperidine and a sulfur source to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenyl and furan rings allows for strong interactions with hydrophobic pockets in proteins, while the thione group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,4-Dichlorophenyl)-2-furyl)methanol
  • 2-[(5-{[5-(2,6-Dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid
  • 2-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol

Uniqueness

The uniqueness of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and furan rings, along with the piperidine and thione groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H15Cl2NOS

Molecular Weight

340.3 g/mol

IUPAC Name

[5-(2,6-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C16H15Cl2NOS/c17-11-5-4-6-12(18)15(11)13-7-8-14(20-13)16(21)19-9-2-1-3-10-19/h4-8H,1-3,9-10H2

InChI Key

DHRAESNIVOPVIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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